![molecular formula C36H17N3O6 B12920430 6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione CAS No. 99688-44-5](/img/structure/B12920430.png)
6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione involves multiple steps. One common method involves the heterocyclization of 2-(3-halo-anthraquinon-2-yl)formylacetic acid derivatives by the action of bases, leading to methyl 4,11-dimethoxy-5,10-dioxoanthra[2,3-b]furan-3-carboxylate . Subsequent acid hydrolysis of the ester group and decarboxylation of the obtained acid yields the target compound .
Industrial Production Methods
Industrial production methods for this compound are typically based on optimizing the synthetic routes to achieve higher yields and purity. This often involves the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce the number of steps involved.
化学反应分析
Types of Reactions
6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include bases for heterocyclization, acids for hydrolysis, and various oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
科学研究应用
6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as topoisomerase I, which is involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes and has potential therapeutic applications in cancer treatment.
相似化合物的比较
Similar Compounds
4,11-Dimethoxy-5,10-dioxoanthra[2,3-b]furan-3-carboxylic acid: This compound shares a similar core structure but has different substituents.
2-Substituted derivatives of 4,11-dimethoxy-5,10-dioxoanthra[2,3-b]furan-3-carboxylic acids: These derivatives have been synthesized and studied for their biological activity.
Uniqueness
6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
99688-44-5 |
|---|---|
分子式 |
C36H17N3O6 |
分子量 |
587.5 g/mol |
IUPAC 名称 |
6-[(5,10-dioxonaphtho[2,3-f][1,3]benzoxazol-2-yl)amino]-13H-naphtho[2,3-c]acridine-5,8,14-trione |
InChI |
InChI=1S/C36H17N3O6/c40-31-16-7-1-2-8-17(16)32(41)22-15-27-25(13-21(22)31)38-36(45-27)39-26-14-23-30(37-24-12-6-5-11-20(24)33(23)42)29-28(26)34(43)18-9-3-4-10-19(18)35(29)44/h1-15H,(H,37,42)(H,38,39) |
InChI 键 |
WGQGTWQOPSSRGX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3C2=O)OC(=N4)NC5=C6C(=C7C(=C5)C(=O)C8=CC=CC=C8N7)C(=O)C9=CC=CC=C9C6=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


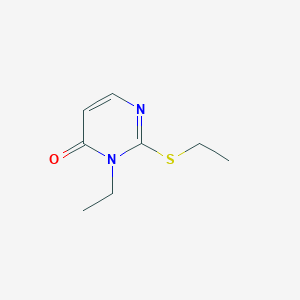
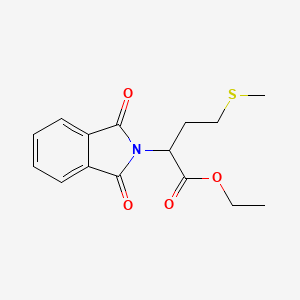

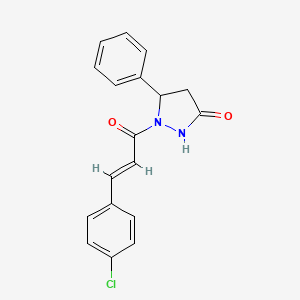
![Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]-](/img/structure/B12920386.png)
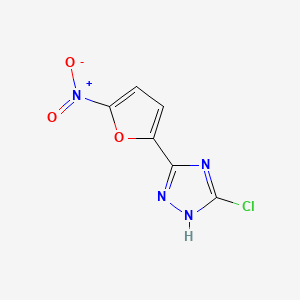
![2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12920397.png)
![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one](/img/structure/B12920410.png)
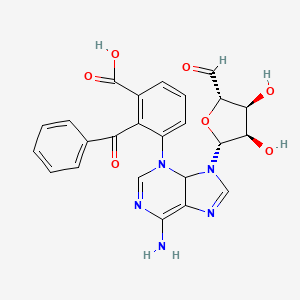

![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid](/img/structure/B12920417.png)

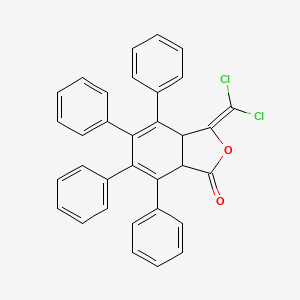
![8-Ethoxy-3-phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B12920432.png)
